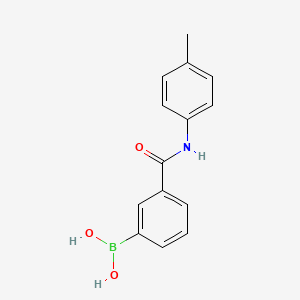

3-(p-Tolylcarbamoyl)phenylboronic acid

Description

BenchChem offers high-quality 3-(p-Tolylcarbamoyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(p-Tolylcarbamoyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO3/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(9-11)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZJEJMKNHPTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674440 | |

| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-03-2 | |

| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(p-Tolylcarbamoyl)phenylboronic Acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-(p-Tolylcarbamoyl)phenylboronic acid, a valuable reagent in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

3-(p-Tolylcarbamoyl)phenylboronic acid is an important bifunctional molecule, incorporating both a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and a tolyl-urea group, which can participate in hydrogen bonding and other non-covalent interactions. This unique combination makes it a valuable building block for the synthesis of complex molecules with potential applications as enzyme inhibitors, protein-protein interaction modulators, and functional materials.

The synthetic strategy hinges on a straightforward yet robust nucleophilic addition reaction between a primary amine and an isocyanate. Specifically, the amino group of 3-aminophenylboronic acid attacks the electrophilic carbonyl carbon of p-tolyl isocyanate to form a stable urea linkage. The choice of this method is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target molecule and its precursors is fundamental to a successful synthesis and purification strategy.

| Property | 3-(p-Tolylcarbamoyl)phenylboronic acid | 3-Aminophenylboronic acid | p-Tolyl isocyanate |

| CAS Number | 1072946-03-2[1] | 30418-59-8 | 622-58-2 |

| Molecular Formula | C14H14BNO3[1] | C6H8BNO2 | C8H7NO |

| Molecular Weight | 255.08 g/mol [1] | 136.94 g/mol | 133.15 g/mol |

| Appearance | White to off-white solid | Light brown to brown powder or crystals | Colorless to yellow liquid |

| Melting Point | Not specified | 225 °C[2] | Not specified |

Synthesis Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful execution of each step is verifiable through observable changes and analytical characterization.

Reaction Scheme

The synthesis proceeds via the formation of a urea bond between 3-aminophenylboronic acid and p-tolyl isocyanate.

Caption: Reaction scheme for the synthesis of 3-(p-Tolylcarbamoyl)phenylboronic acid.

Step-by-Step Experimental Procedure

Materials and Reagents:

-

3-Aminophenylboronic acid (1.0 eq)

-

p-Tolyl isocyanate (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hexanes

Instrumentation:

-

Magnetic stirrer with stir bar

-

Round-bottom flask with septum

-

Syringes and needles

-

Inert gas (Nitrogen or Argon) supply

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

NMR Spectrometer

-

Mass Spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenylboronic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The volume of THF should be sufficient to fully dissolve the starting material, typically resulting in a 0.1-0.2 M solution.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction. This is crucial as isocyanates are sensitive to moisture.

-

Addition of Isocyanate: To the stirred solution of 3-aminophenylboronic acid, add p-tolyl isocyanate (1.05 equivalents) dropwise via syringe at room temperature. A slight excess of the isocyanate is used to ensure complete consumption of the aminoboronic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Product Precipitation: Upon completion of the reaction, a precipitate of the product, 3-(p-Tolylcarbamoyl)phenylboronic acid, will likely form. To enhance precipitation, the reaction mixture can be diluted with a non-polar solvent such as hexanes or diethyl ether.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold THF, followed by diethyl ether and hexanes to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the isolated solid under vacuum to remove residual solvents.

Purification

The crude 3-(p-Tolylcarbamoyl)phenylboronic acid is often of high purity. However, if further purification is required, recrystallization is the method of choice.

Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of a hot polar solvent, such as ethanol or a mixture of THF and water.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified product under vacuum.

Characterization and Validation

To confirm the identity and purity of the synthesized 3-(p-Tolylcarbamoyl)phenylboronic acid, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the phenylboronic acid and the tolyl moieties, as well as the urea N-H protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group and the carbon atom attached to the boron.

-

¹¹B NMR: The boron-11 NMR spectrum is particularly useful for confirming the presence of the boronic acid functionality. A single resonance in the expected chemical shift range for a trigonal boronic acid would be indicative of the desired product.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular ion peak corresponding to the calculated molecular weight of 255.08 g/mol would confirm the successful synthesis.

Safety Considerations

-

3-Aminophenylboronic acid: May cause skin and eye irritation.

-

p-Tolyl isocyanate: Is a lachrymator and is toxic by inhalation. It is also a skin and respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood.

-

Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

This in-depth technical guide provides a robust and reliable protocol for the synthesis of 3-(p-Tolylcarbamoyl)phenylboronic acid. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently prepare this valuable building block for their scientific endeavors. The emphasis on a self-validating system, through careful monitoring and thorough characterization, ensures the integrity of the synthesized material.

References

-

PubChem. 3-(p-Tolylcarbamoyl)phenylboronic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [Link]

-

BIOFOUNT. 3-(p-Tolylcarbamoyl)phenylboronic Acid. [Link]

-

PMC. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. [Link]

-

PMC. Organoborane coupling reactions (Suzuki coupling). [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

P&S Chemicals. 3-(P-tolylcarbamoyl)phenylboronic acid. [Link]

-

PMC. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]

-

PubChem. 3-Aminophenylboronic acid. [Link]

-

PrepChem.com. Synthesis of p-Tolyl isocyanate. [Link]

-

PubMed. Reactions of 4 methylphenyl isocyanate with amino acids. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(p-Tolylcarbamoyl)phenylboronic acid

Abstract

3-(p-Tolylcarbamoyl)phenylboronic acid is a bifunctional organic compound of increasing interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a Lewis acidic boronic acid moiety and a hydrogen-bonding carbamoyl (amide) linkage, imparts a distinct set of physicochemical properties that govern its solubility, stability, reactivity, and biological interactions. This guide provides a comprehensive analysis of these core properties, offering both established data and detailed, field-proven experimental protocols for their determination. The narrative is structured to deliver not just data, but a causal understanding of the structure-property relationships, empowering researchers in drug development and chemical synthesis to leverage this molecule to its full potential.

Introduction and Molecular Overview

3-(p-Tolylcarbamoyl)phenylboronic acid (CAS No. 1072946-03-2) is an arylboronic acid derivative.[1][2] Structurally, it is characterized by a phenylboronic acid core connected via an amide bond to a p-tolyl group.[3] This arrangement creates a molecule with distinct functional domains:

-

The Phenylboronic Acid Group: This is the primary reactive and binding site. As a Lewis acid, the boron atom can reversibly form covalent bonds with diols, a property famously exploited for sugar sensing and as a warhead in targeted covalent inhibitors. Its acidity (pKa) is a critical parameter for these interactions.

-

The Amide Linkage: The -CO-NH- group introduces rigidity and strong hydrogen bond donor and acceptor capabilities, influencing crystal packing, solubility, and receptor interactions.

-

The p-Tolyl Group: This terminal aromatic ring adds hydrophobicity to the molecule, impacting its lipophilicity (logP) and solubility profile.

Understanding the interplay of these groups is fundamental to predicting the behavior of this compound in both chemical and biological systems.

Figure 2: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by Shake-Flask Method (OECD 107)

Rationale: The partition coefficient (logP) between n-octanol and water is the gold standard for measuring a compound's lipophilicity. The shake-flask method, as described in OECD Guideline 107, is a direct equilibrium method suitable for compounds with an expected logP between -2 and 4. [4][5]Given the predicted logP of 3.16, this method is highly appropriate. [3] Protocol:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in n-octanol.

-

Add a known volume of this stock solution to a centrifuge tube containing a pre-determined ratio of the two saturated phases (e.g., 10 mL n-octanol and 10 mL water). The initial concentration should not exceed 0.01 M.

-

-

Equilibration:

-

Shake the tube vigorously for 5-10 minutes at a constant temperature (25°C).

-

Centrifuge the tube to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Conc]octanol / [Conc]water.

-

logP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility by Kinetic Assay

Rationale: Kinetic solubility is a high-throughput method used in early drug discovery to assess how readily a compound dissolves from a DMSO stock solution into an aqueous buffer. [6][7]This mimics the conditions of many in vitro biological assays and provides a practical measure of solubility under non-equilibrium conditions. [8] Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). [9] * Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

-

-

Assay Execution:

-

In a 96-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) to achieve the target final concentration.

-

Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

-

Separation & Detection:

-

After incubation, filter the samples through a solubility filter plate to remove any precipitated compound.

-

Quantify the concentration of the dissolved compound in the filtrate using an appropriate analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve prepared in the same assay medium. [10]

-

-

Data Analysis:

-

The measured concentration of the compound in the filtrate is reported as its kinetic solubility in µg/mL or µM.

-

Evaluation of Thermal Stability by TGA/DSC

Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on a material's thermal stability and phase transitions. TGA measures mass loss as a function of temperature, identifying decomposition points, while DSC measures the heat flow required to change the sample's temperature, identifying melting points, glass transitions, and crystallization events. [11]For boronic acids, TGA is particularly useful for observing the characteristic loss of water molecules to form boroxine anhydrides upon heating. [12][13] Protocol:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the finely ground compound into an aluminum TGA/DSC pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Set the heating program: ramp from ambient temperature (e.g., 30°C) to a final temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

-

Data Acquisition and Analysis:

-

DSC Curve: The endothermic peak on the DSC thermogram indicates the melting point (Tₘ) of the compound. [14][15] * TGA Curve: A sharp drop in mass on the TGA curve indicates the onset of thermal decomposition (Tₔ). For boronic acids, an initial mass loss corresponding to the dehydration to a boroxine may be observed at lower temperatures before full decomposition.

-

Structure-Property Relationships and Implications

The physicochemical properties of 3-(p-Tolylcarbamoyl)phenylboronic acid are a direct consequence of its molecular structure. Understanding these relationships is key to its rational application.

Figure 3: Interplay between molecular structure, physicochemical properties, and drug development implications.

-

Acidity (pKa): The electron-withdrawing effect of the meta-carbamoyl group is expected to increase the Lewis acidity of the boron center, lowering its pKa relative to unsubstituted phenylboronic acid. [16]A lower pKa means a greater proportion of the molecule will exist as the anionic boronate form at physiological pH, which is often the required state for tight binding to biological diols.

-

Lipophilicity (logP) and Solubility: The molecule presents a classic trade-off. The hydrophobic p-tolyl and phenyl rings contribute to a high logP, which is generally favorable for passive membrane diffusion. [3]However, the strong intermolecular hydrogen bonding enabled by the amide group and the crystalline nature of boronic acids can lead to high lattice energy and, consequently, low aqueous solubility. This balance is critical for achieving sufficient bioavailability.

Conclusion

3-(p-Tolylcarbamoyl)phenylboronic acid is a molecule with a finely tuned set of physicochemical properties dictated by the synergy of its three functional domains. While predictive data provides a valuable starting point, empirical determination through the standardized protocols detailed herein is essential for any research or development program. A thorough understanding of its pKa, logP, solubility, and thermal stability will enable scientists to rationally design more effective covalent drugs, advanced sensors, and novel organic materials.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

-

PubChem. (n.d.). 3-(p-Tolylcarbamoyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io. [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 123, Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. [Link]

-

P&S Chemicals. (n.d.). Product information, 3-(P-tolylcarbamoyl)phenylboronic acid. Retrieved from P&S Chemicals website. [Link]

-

Tossell, J. A., & Sahai, N. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(21), 5038. [Link]

-

Sporzyński, A., Adamczyk-Woźniak, A., & Zarzeczańska, D. (2021). Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. ResearchGate. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

-

BIOFOUNT. (n.d.). 1072946-03-2|3-(p-Tolylcarbamoyl)phenylboronic Acid. Retrieved from BIOFOUNT website. [Link]

-

University of Strathclyde. (n.d.). pKa measurement. Retrieved from University of Strathclyde website. [Link]

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

-

OECD iLibrary. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD iLibrary. [Link]

-

Umwelt-online. (1995). OECD Test Guideline 105: Water Solubility. [Link]

-

ResearchGate. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. Retrieved from ResearchGate. [Link]

-

Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

-

Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(10), e202104113. [Link]

-

Kılıç, M., & Kartal, S. (2010). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry, 102(2), 735-741. [Link]

-

ResearchGate. (n.d.). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an inert medium. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). Phenylboronic Acid. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). DSC 2nd heating-run thermograms (a) and TGA curves (b) of native PVAc. Retrieved from ResearchGate. [Link]

-

Figshare. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

PubChem. (n.d.). 3-Tolylboronic acid. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

Sources

- 1. 3-(p-TolylcarbaMoyl)phenylboronic acid | 1072946-03-2 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. tainstruments.com [tainstruments.com]

- 12. researchgate.net [researchgate.net]

- 13. kiche.or.kr [kiche.or.kr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(p-Tolylcarbamoyl)phenylboronic Acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Tolylcarbamoyl)phenylboronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a tolylcarbamoyl group, make it a valuable tool for a range of applications, from organic synthesis to the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, key applications with a focus on cancer research and enzyme inhibition, and detailed experimental protocols.

Core Compound Information

Below is a summary of the key identifiers for 3-(p-Tolylcarbamoyl)phenylboronic acid.

| Property | Value | Reference |

| CAS Number | 1072946-03-2 | [1] |

| Molecular Formula | C14H14BNO3 | [1] |

| Molecular Weight | 255.08 g/mol | [1] |

| IUPAC Name | [3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | [1] |

Synthesis Pathway

Caption: Plausible synthetic pathways for 3-(p-Tolylcarbamoyl)phenylboronic acid.

Key Applications in Drug Development and Research

The unique structure of 3-(p-Tolylcarbamoyl)phenylboronic acid makes it a valuable molecule in several areas of research, particularly in the development of targeted therapies and as a tool for studying biological processes.

Targeting Sialic Acid in Cancer Therapy

A significant body of research has focused on the ability of phenylboronic acids to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[2][3][4] This interaction provides a mechanism for targeting therapeutic agents to tumors.[2][3][4]

The boronic acid moiety forms a reversible covalent bond with the diol groups present in sialic acid. The tolylcarbamoyl portion of the molecule can be further modified to attach cytotoxic drugs, imaging agents, or other therapeutic payloads. This targeted delivery approach has the potential to increase the efficacy of cancer treatments while minimizing off-target side effects.[5][6]

Caption: Mechanism of sialic acid targeting on cancer cells.

Enzyme Inhibition

Arylboronic acids are known to be potent inhibitors of serine proteases.[7][8][9][10] The boron atom acts as a Lewis acid and can interact with the serine residue in the active site of these enzymes, leading to competitive inhibition.[7][8][9][10] This property makes 3-(p-Tolylcarbamoyl)phenylboronic acid a potential candidate for the development of inhibitors for specific serine proteases that may be implicated in various diseases.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a common application for boronic acids.[11][12][13]

Materials:

-

3-(p-Tolylcarbamoyl)phenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 3-(p-Tolylcarbamoyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (typically 1-5 mol%) to the flask.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water or saturated aqueous NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

General Protocol for Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of 3-(p-Tolylcarbamoyl)phenylboronic acid against a serine protease using a chromogenic substrate.

Materials:

-

3-(p-Tolylcarbamoyl)phenylboronic acid (dissolved in DMSO)

-

Serine protease of interest

-

Chromogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 3-(p-Tolylcarbamoyl)phenylboronic acid in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed amount of the serine protease to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control with only DMSO (no inhibitor).

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set duration.

-

Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(p-Tolylcarbamoyl)phenylboronic acid should always be consulted before handling.[14] Based on the SDS for similar boronic acid compounds, the following general precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Suppliers

3-(p-Tolylcarbamoyl)phenylboronic acid is available from various chemical suppliers, including:

Conclusion

3-(p-Tolylcarbamoyl)phenylboronic acid is a versatile and valuable compound for researchers in organic synthesis and drug discovery. Its ability to participate in cross-coupling reactions and its potential for targeted cancer therapy and enzyme inhibition make it a molecule of significant interest. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively utilize this compound in their research endeavors.

References

-

PubMed. (2024). Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]

-

National Institutes of Health. (2025). Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 1072946-03-2|3-(p-Tolylcarbamoyl)phenylboronic Acid. Retrieved from [Link]

-

PubMed. (1971). Inhibition of serine proteases by arylboronic acids. Retrieved from [Link]

-

ResearchGate. (1971). (PDF) Inhibition of Serine Proteases by Arylboronic Acids. Retrieved from [Link]

-

PubMed. (2013). Phenylboronic acid-installed polymeric micelles for targeting sialylated epitopes in solid tumors. Retrieved from [Link]

-

YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

-

LookChem. (n.d.). 3-(p-Tolylcarbamoyl)phenylboronic acid [ 1072946-03-2 ]. Retrieved from [Link]

-

PubChem. (n.d.). 3-(p-Tolylcarbamoyl)phenylboronic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. Retrieved from [Link]

-

PubMed. (2016). Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of various aryl halides with phenylboronic acid a. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis.[a]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

-

National Institutes of Health. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Retrieved from [Link]

-

Semantic Scholar. (1971). Inhibition of serine proteases by arylboronic acids.. Retrieved from [Link]

Sources

- 1. 3-(p-Tolylcarbamoyl)phenylboronic acid | C14H14BNO3 | CID 46738789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid-installed polymeric micelles for targeting sialylated epitopes in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. matrixscientific.com [matrixscientific.com]

- 15. 1072946-03-2 3-(p-Tolylcarbamoyl)phenylboronic acid [chemsigma.com]

A Technical Guide to the Spectroscopic Characterization of 3-(p-Tolylcarbamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(p-Tolylcarbamoyl)phenylboronic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to present a robust, predictive characterization. Our aim is to equip researchers with the necessary insights to identify, purify, and utilize this compound effectively in their work.

The structural complexity of 3-(p-Tolylcarbamoyl)phenylboronic acid, incorporating a boronic acid moiety, an amide linkage, and two distinct aromatic rings, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis and assessing its purity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not only the expected spectral features but also the underlying chemical principles that govern them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-(p-Tolylcarbamoyl)phenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR would provide a complete picture of its covalent framework.

A significant challenge in the NMR analysis of arylboronic acids is their propensity to form cyclic trimers known as boroxines through dehydration. This equilibrium between the monomeric boronic acid and the boroxine can lead to broadened signals in the NMR spectrum. To obtain sharp, well-resolved spectra, it is crucial to use anhydrous deuterated solvents and consider the addition of a small amount of a Lewis base, such as pyridine-d₅, to break up the boroxine oligomers.[1]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-(p-Tolylcarbamoyl)phenylboronic acid in a solvent like DMSO-d₆ would exhibit a series of distinct signals corresponding to the aromatic protons, the amide proton, the methyl protons, and the boronic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | 2H |

| Amide N-H | 10.0 - 10.5 | Singlet | 1H |

| H-2' | ~8.2 | Singlet | 1H |

| H-4', H-6' | 7.8 - 8.0 | Multiplet | 2H |

| H-5' | ~7.5 | Triplet | 1H |

| H-2, H-6 (Tolyl) | ~7.6 | Doublet | 2H |

| H-3, H-5 (Tolyl) | ~7.2 | Doublet | 2H |

| Methyl (Tolyl) | ~2.3 | Singlet | 3H |

-

Aromatic Protons: The protons on the phenylboronic acid ring (H-2', H-4', H-5', H-6') will be deshielded due to the electron-withdrawing effects of both the boronic acid and the amide groups. The proton ortho to both groups (H-2') is expected to be the most deshielded. The protons on the p-tolyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring.

-

Amide Proton: The amide proton (N-H) is expected to appear as a sharp singlet at a significantly downfield chemical shift, a consequence of hydrogen bonding and the electronic nature of the amide group.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid group will likely appear as a broad singlet. The chemical shift and broadness of this signal are highly dependent on concentration, temperature, and the presence of water.

-

Methyl Protons: The methyl protons of the tolyl group will give rise to a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| C-1' (ipso-Boron) | 135 - 140 (potentially broad) |

| Aromatic C-H | 120 - 135 |

| Aromatic C (quaternary) | 130 - 145 |

| Methyl (Tolyl) | ~21 |

The carbon attached to the boron atom (C-1') may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus. The amide carbonyl carbon will be observed at the downfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation:

-

Weigh approximately 10-15 mg of the dried sample of 3-(p-Tolylcarbamoyl)phenylboronic acid.

-

Dissolve the sample in ~0.6 mL of anhydrous DMSO-d₆ in a clean, dry NMR tube.

-

If signal broadening is observed, a small drop of pyridine-d₅ can be added to the NMR tube to disrupt boroxine formation.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Workflow for NMR Analysis

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectral Data

The nominal molecular weight of 3-(p-Tolylcarbamoyl)phenylboronic acid (C₁₄H₁₄BNO₃) is 255 g/mol .

Table 4: Predicted m/z Values for Key Ions

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 256 | Protonated molecular ion (ESI+) |

| [M-H]⁻ | 254 | Deprotonated molecular ion (ESI-) |

| [M]⁺˙ | 255 | Molecular ion (EI) |

| [M-H₂O]⁺˙ | 237 | Loss of water from the boronic acid |

| [M-B(OH)₂]⁺ | 212 | Cleavage of the C-B bond |

| [p-tolyl-NCO]⁺˙ | 133 | Fragment from amide cleavage |

| [p-tolyl]⁺ | 91 | Tolyl cation |

-

Electrospray Ionization (ESI): In positive ion mode (ESI+), the protonated molecular ion [M+H]⁺ at m/z 256 is expected to be the base peak. In negative ion mode (ESI-), the deprotonated molecular ion [M-H]⁻ at m/z 254 should be prominent. The behavior of arylboronic acids under ESI-MS conditions can be complex, with the potential for in-source reactions. [2]* Electron Ionization (EI): Under EI conditions, the molecular ion peak [M]⁺˙ at m/z 255 should be observable. Common fragmentation pathways would include the loss of a water molecule from the boronic acid moiety to give a fragment at m/z 237, and cleavage of the C-B bond.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (ESI):

-

Ionization Mode: Electrospray Ionization (Positive and Negative).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Infusion: Direct infusion via a syringe pump.

-

-

Data Acquisition:

-

Acquire spectra over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Workflow for Mass Spectrometry Analysis

Sources

An In-Depth Technical Guide to the Potential Biological Targets of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted phenylboronic acids represent a versatile class of molecules with a growing footprint in medicinal chemistry and chemical biology. Their unique ability to form reversible covalent bonds with diols and interact with key enzymatic residues has positioned them as attractive candidates for targeting a diverse array of biological molecules. This guide provides a comprehensive exploration of the primary biological targets of substituted phenylboronic acids, delving into the mechanistic underpinnings of their interactions and outlining robust experimental methodologies for target identification and validation. From enzyme inhibition to carbohydrate recognition and response to reactive oxygen species, we will dissect the chemistry that drives these interactions and highlight the therapeutic and diagnostic potential of this remarkable class of compounds.

Introduction: The Unique Chemistry of Phenylboronic Acids

Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). The boron atom in its trigonal planar, sp²-hybridized state possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons.[1] This fundamental property governs the majority of its biological interactions.

A key reaction of phenylboronic acids is their reversible esterification with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[2][3] This interaction is particularly relevant in biological systems due to the abundance of diol-containing molecules such as carbohydrates. Furthermore, the boron atom can be attacked by nucleophilic residues within enzyme active sites, leading to the formation of stable, yet often reversible, adducts. This dual reactivity forms the basis for the wide range of biological targets amenable to modulation by substituted phenylboronic acids.

Major Biological Targets and Mechanisms of Action

The biological landscape of substituted phenylboronic acids is diverse, encompassing enzymes, carbohydrates, and even reactive oxygen species. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of steric and electronic properties, thereby influencing binding affinity, selectivity, and pharmacokinetic profiles.

2.1. Enzymes: A Prominent Class of Targets

Enzymes, particularly those with nucleophilic residues in their active sites, are prime targets for substituted phenylboronic acids. The interaction often mimics the transition state of the enzymatic reaction, leading to potent and specific inhibition.

Serine proteases, a large family of enzymes involved in processes ranging from digestion to blood clotting and bacterial cell wall synthesis, are classic targets for phenylboronic acids.[4][5] The catalytic triad of serine proteases typically includes a serine, a histidine, and an aspartate residue. The boronic acid moiety can be attacked by the hydroxyl group of the active site serine, forming a tetrahedral boronate adduct that resembles the high-energy intermediate of peptide bond hydrolysis.[6] This interaction is often stabilized by a dative bond between the boron and the imidazole nitrogen of the active site histidine.[4]

Substituted phenylboronic acids have been extensively investigated as inhibitors of various serine proteases, including:

-

β-Lactamases: These bacterial enzymes are a primary cause of antibiotic resistance to β-lactam antibiotics like penicillins and cephalosporins.[6] Phenylboronic acid derivatives have been designed as potent inhibitors of both class A and class C β-lactamases, demonstrating the ability to restore the efficacy of existing antibiotics.[7][8] The development of broad-spectrum β-lactamase inhibitors is a critical area of research, with cyclic boronic acids like QPX7728 showing promise against both serine and metallo-β-lactamases.[9]

-

Other Serine Proteases: Phenylboronic acids have also shown inhibitory activity against other serine proteases such as chymotrypsin and subtilisin.[4][10] Diphenylborinic acid, a related compound, has demonstrated even stronger inhibition of several serine proteases compared to phenylboronic acid.[5]

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. The boronic acid-containing drug Bortezomib (Velcade®) is a potent proteasome inhibitor approved for the treatment of multiple myeloma.[11][12][13] The boronic acid moiety of Bortezomib forms a stable, yet reversible, complex with the N-terminal threonine residue in the active site of the 20S proteasome, effectively blocking its proteolytic activity.[13] This inhibition leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death.[11]

The targeting scope of phenylboronic acids extends beyond serine proteases and proteasomes. Other notable enzyme targets include:

-

Histone Deacetylases (HDACs): Boronic acid derivatives have been designed to inhibit HDACs by forming a transition state analog that binds to the zinc ion in the active site.[13]

-

Arylsulfatase B: Phenylboronic acids have been identified as pH-selective inhibitors of arylsulfatase B, acting as sulfate surrogates. This presents a potential therapeutic avenue for Maroteaux-Lamy syndrome.[14]

-

Human Carbonic Anhydrases: Certain phenylboronic acids have shown inhibitory activity against specific isoforms of human carbonic anhydrase.[13]

2.2. Carbohydrates and Glycoproteins: Lectin Mimetics

The ability of phenylboronic acids to form reversible covalent bonds with cis-1,2- and 1,3-diols makes them excellent synthetic receptors for carbohydrates.[2][15][16] This property has been harnessed for various applications, including:

-

Glucose Sensing: Phenylboronic acid-functionalized materials, such as hydrogels and nanoparticles, have been developed for the continuous monitoring of glucose levels.[15][17] The binding of glucose to the boronic acid moiety induces a detectable change, such as a colorimetric or fluorescent signal.

-

Targeting Glycoproteins: Many cell surface proteins are glycosylated, and the specific glycan structures can be biomarkers for diseases like cancer.[11][18] Phenylboronic acids can selectively bind to the carbohydrate moieties of glycoproteins, such as sialic acids, which are often overexpressed on cancer cells.[19][20] This has led to the development of phenylboronic acid-based nanovectors for targeted drug and gene delivery.[11][18]

-

Lectin Mimetics: By conjugating multiple phenylboronic acid units to a scaffold like a protein or polymer, synthetic lectin mimetics can be created.[19][20] These constructs can exhibit enhanced affinity and specificity for particular glycan structures due to multivalent binding effects.

2.3. Reactive Oxygen Species (ROS): Pro-drugs and Sensors

Phenylboronic acids are susceptible to oxidation by reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[21][22] This reaction, known as oxidative deboronation, results in the conversion of the phenylboronic acid to a phenol and boric acid.[21] This reactivity has been cleverly exploited in the design of:

-

ROS-Responsive Prodrugs: Prodrugs can be designed with a phenylboronic acid moiety as a trigger. In the high ROS environment characteristic of some disease states like cancer and inflammation, the boronic acid is cleaved, releasing the active drug.[22][23]

-

ROS Sensors: The oxidation of phenylboronic acids can be coupled to a signaling mechanism, such as a change in fluorescence, to create sensors for detecting ROS in biological systems.[24]

It is important to note that the oxidative instability of phenylboronic acids can be a limitation in biological contexts.[21] However, strategies to enhance their stability, such as the formation of boralactones, have been developed.[21]

Experimental Workflows for Target Identification and Validation

A multi-faceted approach is essential for the robust identification and validation of the biological targets of substituted phenylboronic acids. This typically involves a combination of biochemical, biophysical, and cell-based assays.

3.1. Enzyme Inhibition Assays

For assessing the inhibitory potential of phenylboronic acids against a specific enzyme, standard enzyme kinetics assays are employed.

Protocol: Determining IC₅₀ and Kᵢ Values

-

Reagent Preparation:

-

Prepare a stock solution of the purified enzyme in a suitable buffer.

-

Prepare a stock solution of the chromogenic or fluorogenic substrate for the enzyme.

-

Prepare a series of dilutions of the substituted phenylboronic acid inhibitor.

-

-

Assay Setup:

-

In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.

-

Incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

-

Data Acquisition:

-

Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Plot the initial reaction velocity against the inhibitor concentration.

-

Fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

If the mechanism of inhibition is known to be competitive, the inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[25]

-

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Bortezomib | 20S Proteasome | 4.60 - 7.05 | - | [13] |

| Phenylboronic Acid Derivatives | KPC-2 β-Lactamase | (Varies) | Low micromolar | [7][25] |

| QPX7728 | NDM-1 Metallo-β-lactamase | - | 7400 | [9] |

Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions.

3.2. Affinity-Based Methods for Target Identification

To identify unknown protein targets of a substituted phenylboronic acid, affinity-based methods are powerful tools.

Protocol: Boronate Affinity Chromatography

This technique leverages the interaction between boronic acids and diol-containing molecules.

-

Matrix Preparation:

-

Immobilize a substituted phenylboronic acid onto a solid support (e.g., agarose beads) to create an affinity matrix.

-

-

Sample Preparation:

-

Prepare a cell lysate or protein mixture that potentially contains the target glycoproteins.

-

-

Binding:

-

Incubate the protein sample with the boronic acid-functionalized matrix to allow for the binding of glycoproteins.

-

-

Washing:

-

Wash the matrix extensively with a binding buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound glycoproteins by changing the pH or by adding a competing sugar (e.g., sorbitol) or borate buffer.[3]

-

-

Analysis:

-

Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.

-

3.3. Cell-Based Assays

To validate the biological activity of substituted phenylboronic acids in a more physiological context, cell-based assays are crucial.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm direct binding of a compound to its target protein in intact cells.

-

Cell Treatment:

-

Treat cultured cells with the substituted phenylboronic acid or a vehicle control.

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

-

Detection:

-

Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

-

Data Analysis:

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Protocol: Synergy Assays with Antibiotics

For phenylboronic acids designed as β-lactamase inhibitors, checkerboard assays can determine their synergistic effect with β-lactam antibiotics.

-

Assay Setup:

-

In a 96-well plate, create a two-dimensional dilution series of the β-lactam antibiotic and the phenylboronic acid inhibitor.

-

-

Inoculation:

-

Inoculate the wells with a standardized suspension of the target bacteria.

-

-

Incubation:

-

Incubate the plate under appropriate conditions.

-

-

Data Analysis:

-

Determine the minimal inhibitory concentration (MIC) of the antibiotic alone and in combination with the inhibitor.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. An FICI of ≤ 0.5 is typically considered synergistic.[7]

-

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituents on the phenylboronic acid core is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies involve synthesizing and testing a library of analogs to understand how different functional groups influence biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the boronic acid, affecting its interaction with targets at physiological pH.[14] Similarly, varying the size and hydrophobicity of substituents can impact binding to the target's active site and influence properties like cell permeability.[26]

Conclusion and Future Directions

Substituted phenylboronic acids are a privileged scaffold in drug discovery and chemical biology, with a proven track record of engaging a wide range of important biological targets. Their unique reactivity allows for the design of potent enzyme inhibitors, sophisticated carbohydrate recognition agents, and stimuli-responsive therapeutic and diagnostic tools.

The future of this field lies in the continued exploration of novel biological targets and the development of more sophisticated phenylboronic acid-based molecules. This includes the design of inhibitors with improved selectivity to minimize off-target effects, the creation of advanced drug delivery systems that leverage the unique chemistry of boronic acids for targeted therapy, and the development of novel biosensors with enhanced sensitivity and specificity. As our understanding of the intricate biological roles of their targets deepens, so too will the opportunities for harnessing the therapeutic potential of substituted phenylboronic acids.

References

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

-

Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives. PubMed. [Link]

-

Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC. [Link]

-

Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. [Link]

-

Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

-

Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano. [Link]

-

Prodrug strategies for targeted therapy triggered by reactive oxygen species. PMC. [Link]

-

Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Sensors. [Link]

-

DIPHENYLBORINIC ACID IS A STRONG INHIBITOR OF SERINE PROTEASES. University of Notre Dame. [Link]

-

Evolution of Biosensors and Current State-of-the-Art Applications in Diabetes Control. MDPI. [Link]

-

Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... ResearchGate. [Link]

-

Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]

-

Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

-

Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. ResearchGate. [Link]

-

Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. [Link]

-

Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Publications. [Link]

-

Inhibition of serine proteases by arylboronic acids.. Semantic Scholar. [Link]

-

Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. ChemRxiv. [Link]

-

Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. American Chemical Society. [Link]

-

The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. electrochemsci.org [electrochemsci.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. www3.nd.edu [www3.nd.edu]

- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 19. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

Arylboronic Acids in Drug Discovery: From Synthetic Workhorse to Therapeutic Warhead

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Rise of the Boron Age in Medicinal Chemistry

For many years, boron-containing compounds were largely overlooked by medicinal chemists, often due to misplaced concerns about toxicity.[1][2] This perception has been thoroughly demystified, particularly since the landmark FDA approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003 for treating multiple myeloma.[2][3] This event catalyzed a surge of interest in boronic acids, revealing them as a class of compounds with unique and highly valuable properties for drug design.[2][4]

Arylboronic acids, characterized by an aromatic ring attached to a B(OH)₂ group, possess a unique set of electronic and physicochemical characteristics. The boron atom, with its vacant p-orbital, acts as a Lewis acid, allowing it to form reversible covalent bonds with biological nucleophiles like the hydroxyl groups of serine or threonine residues in enzyme active sites.[2][5] This ability to form stable yet reversible tetrahedral adducts is central to their function as potent enzyme inhibitors.[5][6]

Furthermore, their stability, low toxicity, and versatile reactivity make them exceptional building blocks in synthetic chemistry.[2] Their degradation product in the body is simply boric acid, a naturally occurring compound that is readily eliminated.[2] This combination of synthetic utility and unique biological activity has cemented arylboronic acids as a critical component in the modern drug discovery toolbox.

The Synthetic Powerhouse: Suzuki-Miyaura Cross-Coupling

The most significant contribution of arylboronic acids to drug synthesis is undoubtedly their role as a key reactant in the Suzuki-Miyaura cross-coupling reaction .[7][8] This Nobel Prize-winning, palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide.[7][9]

Causality Behind its Widespread Use: The dominance of the Suzuki-Miyaura reaction in pharmaceutical synthesis is not accidental. It is a direct result of several key advantages:

-

Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves sensitive functional groups elsewhere in the molecule—a critical requirement for complex drug candidates.[7]

-

High Functional Group Tolerance: A vast array of functional groups are compatible with the reaction, minimizing the need for cumbersome protecting group strategies.[7]

-

Reagent Stability and Low Toxicity: Boronic acids are generally stable, solid compounds that are easy to handle, and their toxicity is significantly lower than that of other organometallic reagents, such as organotins used in Stille coupling.[2][7]

-

Commercial Availability: A vast and diverse library of arylboronic acids is commercially available, enabling rapid exploration of chemical space.

The Catalytic Cycle: A Self-Validating System

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle, making it a reliable and predictable transformation. Each step regenerates the catalyst, ensuring efficiency. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: A Representative Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a generic aryl bromide with an arylboronic acid.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

-

Aryl Bromide (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.

-

Catalyst Addition: Add the palladium catalyst to the flask. The mixture may change color upon addition.

-

Reaction: Equip the flask with a condenser and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.[7]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography to yield the final biaryl compound.

The Boronic Acid as a Pharmacophore: Covalent Enzyme Inhibition

Beyond their role in synthesis, boronic acids are powerful pharmacophores in their own right, most notably as reversible covalent inhibitors of enzymes.[11] Their primary targets are serine proteases, where the boronic acid moiety mimics the transition state of peptide bond hydrolysis.[6]

Mechanism of Inhibition: The mechanism relies on the Lewis acidic nature of the boron atom.[12] In the enzyme's active site, the hydroxyl group of a catalytic serine residue performs a nucleophilic attack on the electron-deficient boron atom.[5] This forms a stable, tetrahedral boronate adduct, effectively locking the enzyme in an inhibited state.[6] This interaction is reversible, a property that can be tuned to optimize a drug's pharmacokinetic and pharmacodynamic profile.

Caption: Inhibition of a serine protease by a boronic acid warhead.

This inhibitory mechanism is the cornerstone of the anticancer activity of Bortezomib and Ixazomib . These drugs target the 26S proteasome, a multi-catalytic protease complex crucial for protein degradation.[3][13] By inhibiting the chymotrypsin-like activity of the proteasome, these drugs disrupt cellular protein homeostasis, leading to apoptosis in cancer cells.[13][14]

FDA-Approved Drugs: From Concept to Clinic

The success of arylboronic acids is best illustrated by the growing number of FDA-approved drugs that incorporate this moiety. These drugs span multiple therapeutic areas, validating the broad applicability of this chemical class.

| Drug Name | Brand Name | Target/Mechanism | Therapeutic Indication | Approval Year |

| Bortezomib | Velcade® | 26S Proteasome Inhibitor | Multiple Myeloma, Mantle Cell Lymphoma | 2003[2][3] |

| Ixazomib | Ninlaro® | Oral 26S Proteasome Inhibitor | Multiple Myeloma | 2015[2][3] |

| Vaborbactam | Vabomere® | β-Lactamase Inhibitor | Complicated Urinary Tract Infections | 2017[2][15] |

| Tavaborole | Kerydin® | Leucyl-tRNA Synthetase Inhibitor | Onychomycosis (Fungal Nail Infection) | 2014[3] |

| Crisaborole | Eucrisa® | Phosphodiesterase 4 (PDE4) Inhibitor | Atopic Dermatitis (Eczema) | 2016[3] |

Challenges and Future Directions

Despite their successes, designing drugs with boronic acids is not without challenges. Key considerations for drug development professionals include:

-

Stability: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can impact formulation and stability.[16] They are also susceptible to oxidative deboronation under certain biological conditions.[17]

-

Selectivity: The reactivity of the boronic acid must be carefully tuned to ensure it selectively interacts with the intended biological target and avoids off-target covalent interactions.

-

Pharmacokinetics: Peptide boronic acids, like Bortezomib, can have poor pharmacokinetic properties and be subject to rapid inactivation in vivo.[2] Strategies like developing oral prodrugs (e.g., Ixazomib citrate) are employed to overcome these limitations.[14][15]

The future of arylboronic acids in drug discovery is bright. Research is actively exploring their use as prodrugs that can be selectively activated in the tumor microenvironment, as chemical probes for diagnostics, and in the development of inhibitors for new classes of enzymes.[18][19] The continued development of novel synthetic methods will further expand the accessible chemical space, enabling the creation of next-generation therapeutics.[20]

Conclusion

Arylboronic acids have transitioned from a niche synthetic reagent to a validated and powerful platform in drug discovery. Their dual role as a versatile building block for complex molecule synthesis via the Suzuki-Miyaura coupling and as a potent, reversible covalent warhead for enzyme inhibition provides a unique strategic advantage. The clinical success of multiple boron-containing drugs has overcome initial skepticism and firmly established this chemical class as a cornerstone of modern medicinal chemistry. For researchers and drug development professionals, a deep understanding of the chemistry, applications, and challenges associated with arylboronic acids is essential for harnessing their full therapeutic potential.

References

-

Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]

-

Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. National Institutes of Health (NIH). [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

-

Drugs containing boronic acid approved by the Food and Drug... ResearchGate. [Link]

-

Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Royal Society of Chemistry. [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PubMed Central. [Link]

-

Design and Discovery of Boronic Acid Drugs. eScholarship@McGill. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. [Link]

-

Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. Thieme. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

- Synthesis of aryl boronic acids.

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. PubMed Central. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

-

Boron in Medicinal Chemistry: Powerful, but Neglected. CHIMIA. [Link]

-

Challenges and Opportunities for the Application of Boron Clusters in Drug Design. PubMed. [Link]

-

Design and discovery of boronic acid drugs. PubMed. [Link]

-